Tetracaine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Tetracainhydrochlorid umfasst typischerweise mehrere Schritte:

Reaktion von p-Aminobenzoesäure mit n-Butanal: Dieser Schritt wird in Gegenwart von N,N-Dimethylethanolamin durchgeführt, das als Lösungsmittel und Reaktant wirkt.

Veresterung: Das Produkt aus dem ersten Schritt wird mit N,N-Dimethylethanolamin verestert.

Salzbildung: Der letzte Schritt beinhaltet die Reaktion des veresterten Produkts mit Salzsäure zur Bildung von Tetracainhydrochlorid.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden beinhalten oft ähnliche Schritte, sind aber für die Großproduktion optimiert. So eliminiert beispielsweise die Verwendung von N,N-Dimethylethanolamin als Lösungsmittel die Notwendigkeit eines Lösungsmittelwechsels vor der Veresterung und erhöht den Gehalt des Endprodukts .

Chemische Reaktionsanalyse

Arten von Reaktionen

Tetracainhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen:

Hydrolyse: Es wird schnell durch Plasmaesterasen zu p-Aminobenzoesäure und Diethylaminoethanol hydrolysiert.

Fluoreszenzlöschung: Es kann mit aromatischen Aminosäuren wie Tryptophan, Tyrosin oder Phenylalanin Ionenassoziationskomplexe bilden, was zur Fluoreszenzlöschung führt.

Häufige Reagenzien und Bedingungen

Hydrolyse: Diese Reaktion findet typischerweise in Gegenwart von Plasmaesterasen statt.

Fluoreszenzlöschung: Diese Reaktion findet in einem sauren Medium mit pH 6,3 mit aromatischen Aminosäuren als Sonden statt.

Hauptprodukte

Analyse Chemischer Reaktionen

Types of Reactions

Tetracaine hydrochloride undergoes several types of chemical reactions:

Hydrolysis: It is rapidly hydrolyzed by plasma esterases to form para-aminobenzoic acid and diethylaminoethanol.

Fluorescence Quenching: It can form ion-association complexes with aromatic amino acids like tryptophane, tyrosine, or phenylalanine, leading to fluorescence quenching.

Common Reagents and Conditions

Hydrolysis: This reaction typically occurs in the presence of plasma esterases.

Fluorescence Quenching: This reaction occurs in a pH 6.3 acidic medium with aromatic amino acids as probes.

Major Products

Hydrolysis: The major products are para-aminobenzoic acid and diethylaminoethanol.

Fluorescence Quenching: The major products are ion-association complexes with aromatic amino acids.

Wissenschaftliche Forschungsanwendungen

Tetracaine hydrochloride is a local anesthetic used in various medical applications, including ophthalmic procedures, topical anesthesia, and pain management . It functions by blocking nerve signals in the body .

Scientific Research Applications

Ophthalmic Use: this compound is frequently used as a topical anesthetic in ophthalmology . A 0.5% solution is indicated for procedures requiring a rapid and short-acting topical ophthalmic anesthetic .

- Dosage and Administration: One drop is topically administered in the eye as needed, and any unused portion should be discarded .

-

Efficacy and Safety: A study examined the use of topical tetracaine for 24 hours for corneal abrasions . The results indicated that it is safe for this duration and patients found it more effective than saline eye drops for pain relief. The study involved 116 patients with uncomplicated corneal abrasions who were administered either 1% this compound or saline every 30 minutes while awake for 24 hours. No complications were specifically attributed to the use of topical anesthetics .

Outcome Measure Tetracaine Group (n=59) Saline Group (n=57) Persistent fluorescein uptake at 48 hours 23.9% 21.3% Persistent symptoms at 48 hours 21.7% 21.3% Overall effectiveness rating (Numeric Rating Scale 0-10) 7.7 3.9

Topical Anesthesia: this compound is used as a topical anesthetic in combination with other active pharmaceutical ingredients (APIs) such as lidocaine and epinephrine (LET) or benzocaine and lidocaine (BLT) . These combinations are available as topical gels, creams, solutions, and lotions, with this compound concentrations ranging from 0.5% to 4% .

- Reasons for Use: LET gel is favored over injections for children, and compounding higher-strength solutions can reduce the number of eye drops needed during invasive eye procedures .

Pain Management: this compound is used for anesthesia and the treatment of severe pain as a solution for intrathecal injection in concentrations up to 35 mg/mL .

Dental Use: this compound is used in combination with lidocaine and prilocaine as a dental gel for use as a numbing agent in concentrations ranging from 2% to 4% .

Other Applications: this compound is also used as a liquid for nasal, oral, or topical anesthesia in concentrations ranging from 2% to 4% . Additionally, it can be administered via aerosol inhalation for bronchoscopy in combination with dyclonine hydrochloride mucilage .

Macrophage Pyroptosis: this compound can induce macrophage pyroptosis, mediated by inflammatory caspases .

Case Studies

Corneal Abrasions: A study of 116 patients with corneal abrasions showed that topical tetracaine was safe to use for 24 hours and was perceived to be more effective than saline for pain relief .

Ophthalmic Anesthesia: this compound ophthalmic solution 0.5% is used for procedures requiring rapid and short-acting topical ophthalmic anesthesia .

Wirkmechanismus

Tetracaine hydrochloride exerts its effects by blocking voltage-gated sodium channels in nerve fibers. This prevents the initiation and conduction of neuronal impulses, leading to local anesthesia . It also acts as an allosteric blocker of calcium release channels, inhibiting spontaneous calcium release events at low concentrations and blocking release completely at high concentrations .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Procain: Ein Lokalanästhetikum vom Estertyp mit kürzerer Wirkdauer im Vergleich zu Tetracainhydrochlorid.

Benzocain: Ein Lokalanästhetikum vom Estertyp, das zur topischen Anästhesie verwendet wird.

Einzigartigkeit

Tetracainhydrochlorid ist aufgrund seiner hohen Wirksamkeit und langen Wirkdauer im Vergleich zu anderen Lokalanästhetika einzigartig. Seine Fähigkeit, sowohl Natriumionenkanäle als auch Kalziumfreisetzungskanäle zu blockieren, trägt zu seiner Vielseitigkeit in medizinischen und Forschungsanwendungen bei .

Biologische Aktivität

Tetracaine hydrochloride is a local anesthetic with a diverse range of biological activities, including its well-established role in anesthesia, as well as emerging applications in oncology and antimicrobial therapy. This article reviews the mechanisms of action, pharmacological effects, and clinical implications of this compound, supported by relevant case studies and research findings.

This compound primarily exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents sodium influx, which is crucial for the propagation of action potentials in nerve fibers, thereby inducing local anesthesia .

Additional Mechanisms

- Antitumor Activity : Recent studies indicate that this compound can downregulate the protein hnRNPA1 , leading to cell cycle arrest and suppression of tumor growth in various cancers such as melanoma and breast cancer .

- Antibacterial Properties : Tetracaine has been shown to damage the cell membranes of Gram-negative bacteria, enhancing permeability and leading to cell lysis . This bactericidal effect is particularly significant against pathogens like Pseudomonas aeruginosa.

- Antioxidant Activity : The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, which may contribute to its anti-inflammatory effects .

Pharmacological Effects

The pharmacological profile of this compound includes various therapeutic applications:

| Activity | Description |

|---|---|

| Local Anesthesia | Induces anesthesia by blocking nerve conduction via sodium channel inhibition. |

| Antitumor | Suppresses tumor growth through hnRNPA1 downregulation and cell cycle arrest. |

| Antibacterial | Exhibits bactericidal effects against Gram-negative bacteria by damaging cell membranes. |

| Antioxidant | Scavenges free radicals, potentially reducing oxidative stress in tissues. |

Efficacy in Corneal Abrasions

A randomized clinical trial assessed the safety and effectiveness of topical this compound (1%) in patients with corneal abrasions. The study involved 116 patients who received either tetracaine or saline every 30 minutes for 24 hours. Key findings include:

- Pain Relief : Patients rated tetracaine significantly higher for overall effectiveness compared to saline (7.7 vs. 3.9 on a numeric rating scale) despite no significant differences in pain scores during the first 48 hours .

- Safety : No complications related to tetracaine use were reported, with similar corneal healing rates between groups (23.9% vs. 21.3% for persistent fluorescein uptake) .

Intraocular Pressure Study

Another study evaluated the effect of topical tetracaine on intraocular pressure (IOP) in cats. Results showed a significant decrease in IOP two minutes post-administration, returning to baseline after 15 minutes, indicating potential applications in ocular procedures .

Case Studies

- Antitumor Application : A study demonstrated that this compound inhibited melanoma cell growth both in vitro and in vivo, suggesting its potential as an adjunct therapy in cancer treatment .

- Bacterial Inhibition : Research indicated that tetracaine effectively inhibited the growth of Pseudomonas aeruginosa, highlighting its role as a topical antimicrobial agent .

Eigenschaften

IUPAC Name |

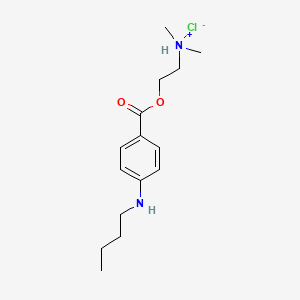

2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWHTZKZQNXVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-24-6 (Parent) | |

| Record name | Tetracaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042448 | |

| Record name | Tetracaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

136-47-0, 53762-93-9 | |

| Record name | Tetracaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viractin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053762939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetracaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF5D4OPCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.